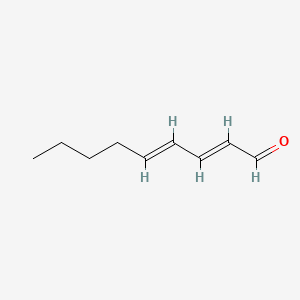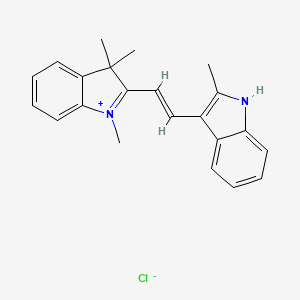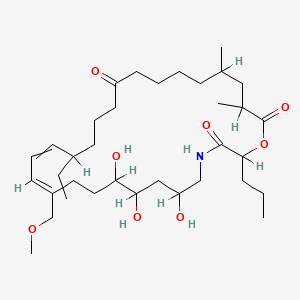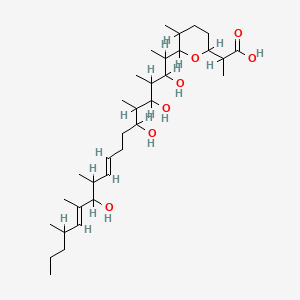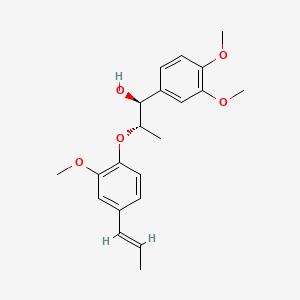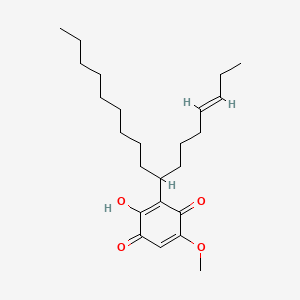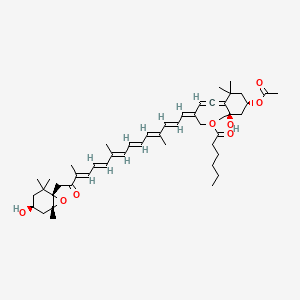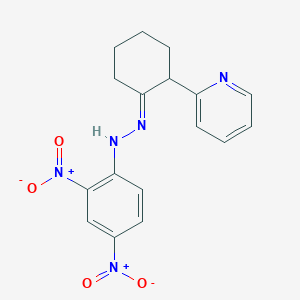
N-(2,4-Dinitro-phenyl)-N'-(2-pyridin-2-YL-cyclohexylidene)-hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dinitro-N-[[2-(2-pyridinyl)cyclohexylidene]amino]aniline is a C-nitro compound.
Scientific Research Applications
Antibacterial Activity
- Singh and Kumar (2015) synthesized compounds including N-substituted aroyl pyridine-4-carbonyl hydrazines, which were tested for their antibacterial activity, using ampicillin as a reference compound (Singh & Kumar, 2015).
Synthesis and Characterization of Complexes
- Ghammamy et al. (2010) used N-(2,4-dinitro-phenyl)-N-(3-phenyl-allylidene)-hydrazine and similar compounds as ligands for synthesizing palladium (II) complexes, and characterized them using vibrational study, elemental analysis, IR, and UV-Vis spectroscopy (Ghammamy et al., 2010).
Development of Polyimides
- Yan et al. (2011) synthesized a series of pyridine-containing polyimides using a novel pyridine-containing aromatic diamine monomer, with good solubility and thermal stability, for potential applications in materials science (Yan et al., 2011).
Antimicrobial Activity of Analogs
- Singh et al. (2021) synthesized compounds containing a spiro ring obtained from the reaction of cyclohexylidene hydrazine and evaluated their in vitro antimicrobial screening against various microbes (Singh et al., 2021).
Synthesis and Characterization of Novel Polyimides
- Fengchun Yang et al. (2015) synthesized a diamine monomer through a reduction of a dinitro compound, producing new polyimides that form tough and transparent films, suggesting applications in high-performance materials (Fengchun Yang et al., 2015).
Antibacterial Activity of Thiosemicarbazides
- Bhat et al. (2022) synthesized N-Substituted phenyl/cyclohexyl-2-(pyridine-4-carbonyl) hydrazine-1-carbothioamides and evaluated their antibacterial activity, finding several compounds active against Gram-positive bacteria (Bhat et al., 2022).
properties
Product Name |
N-(2,4-Dinitro-phenyl)-N'-(2-pyridin-2-YL-cyclohexylidene)-hydrazine |
|---|---|
Molecular Formula |
C17H17N5O4 |
Molecular Weight |
355.3 g/mol |
IUPAC Name |
2,4-dinitro-N-[(E)-(2-pyridin-2-ylcyclohexylidene)amino]aniline |
InChI |
InChI=1S/C17H17N5O4/c23-21(24)12-8-9-16(17(11-12)22(25)26)20-19-15-7-2-1-5-13(15)14-6-3-4-10-18-14/h3-4,6,8-11,13,20H,1-2,5,7H2/b19-15+ |
InChI Key |
OXWJCYWFEMNOSV-XDJHFCHBSA-N |
Isomeric SMILES |
C1CC/C(=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C(C1)C3=CC=CC=N3 |
SMILES |
C1CCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(C1)C3=CC=CC=N3 |
Canonical SMILES |
C1CCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(C1)C3=CC=CC=N3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(4-fluorophenyl)methyl]-5,7-dimethyl-2H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1237553.png)

![(E)-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide](/img/structure/B1237556.png)
